molecular formula C17H22O2 B1245928 Phomallenic acid B

Phomallenic acid B

Cat. No.: B1245928
M. Wt: 258.35 g/mol
InChI Key: VMBBTKBMFHKNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomallenic acid B is an acetylenic fatty acid natural product (C 17 H 22 O 2 , Molecular Weight: 258.35 g/mol) isolated from the fungus Phoma sp. . It serves as a potent inhibitor of bacterial type II fatty acid synthesis (FASII), specifically targeting the elongation condensing enzyme FabF . This mechanism is essential for bacterial cell viability, validating FabF as a target for novel antibacterial discovery . The compound was identified through a novel whole-cell-based antisense screening strategy designed to pinpoint inhibitors of the FabH/FabF enzymes . In biochemical assays, this compound demonstrated an IC 50 of 3.4 µg/mL against the FASII enzyme system prepared from Staphylococcus aureus . It exhibits selective antibacterial activity, with a minimum inhibitory concentration (MIC) of 7.8 µg/mL against wild-type S. aureus . Research indicates that within the phomallenic acid series, the antibacterial potency increases with the length of the carbon chain, with this compound exhibiting intermediate activity between Phomallenic acids A and C . Its spectrum of activity includes key pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . By selectively inhibiting the bacterial FASII pathway, which is structurally distinct from the human type I FAS system, this compound represents a valuable chemical tool for studying bacterial lipid biosynthesis and for validating new antibacterial strategies . This product is intended for research purposes only.

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8,10H,2-3,11-16H2,1H3,(H,18,19)

InChI Key

VMBBTKBMFHKNCM-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC#CC=C=CCCCCCCC(=O)O

Synonyms

phomallenic acid B

Origin of Product

United States

Scientific Research Applications

Table 1: Synthesis Methods of Phomallenic Acid B

MethodDescriptionYield (%)
Palladium-Catalyzed CouplingUtilizes propargylic tosylates and terminal alkynesHigh
Enantioselective SynthesisAchieves specific isomer ratiosModerate

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Haemophilus influenzae.

Case Studies

  • In Vitro Studies :
    • In a study assessing the Minimum Inhibitory Concentration (MIC), this compound showed MIC values in the range of 0.77 – 3.9 μg/ml against Staphylococcus aureus, indicating potent antibacterial effects comparable to existing antibiotics such as cerulenin and thiolactomycin .
  • Mechanistic Insights :
    • Further investigations revealed that this compound selectively inhibits FabH and FabF enzymes, leading to disrupted fatty acid biosynthesis in bacterial cells . This selectivity is crucial for minimizing off-target effects in human cells.

Broader Implications in Antibiotic Development

The discovery and characterization of this compound highlight its potential as a lead compound in antibiotic development. Given the rising incidence of antibiotic resistance among pathogenic bacteria, compounds like this compound represent a critical avenue for novel therapeutic strategies.

  • Antibiotic Resistance : The ability of this compound to target essential bacterial pathways may provide an effective means to combat resistant strains by offering a different mechanism than traditional antibiotics.

Chemical Reactions Analysis

Key Mechanistic Insights:

  • Dual inhibition : Disrupts both initiation (FabH) and elongation (FabF) phases of fatty acid biosynthesis .

  • Reaction intermediate profiling : Alters the accumulation of acyl-ACP intermediates, confirming interference with FASII .

  • Structural basis : Binds to active sites of FabH/FabF via interactions with catalytic cysteine residues, preventing substrate elongation .

Antibacterial Activity

Phomallenic acid B exhibits moderate antibacterial efficacy compared to its analogs (Table 1).

Table 1: Comparative MIC Values Against S. aureus

CompoundMIC (μg/ml)
Phomallenic acid A250
This compound 31.3
Phomallenic acid C0.77–3.9
  • Activity correlates with structural features: The acetylenic bonds and carboxylic acid group enhance target binding .

  • Weaker inhibition of FabH (IC₅₀ = 67 μM) compared to FabF .

FabH Interaction

  • Mechanism : Competes with malonyl-CoA for the active site, forming a covalent adduct with the catalytic cysteine (Cys112 in E. coli) .

  • Kinetics : Displays non-competitive inhibition patterns in kinetic assays .

FabF Interaction

  • Binding mode : Mimics the tetrahedral intermediate of the condensation reaction, blocking acyl chain elongation .

  • Structural evidence : Co-crystallization studies reveal hydrogen bonding with Gln163 and hydrophobic interactions with the acyl-binding pocket .

Chemical Stability and Reactivity

  • Acid-base behavior : The carboxylic acid group (pKa ≈ 4.5) deprotonates under physiological conditions, enhancing solubility and target engagement .

  • Redox sensitivity : The conjugated ene-yne system may participate in radical quenching, though this is secondary to its primary enzymatic inhibition .

Synthetic and Functional Analogues

This compound’s bioactivity is structure-dependent:

  • Analogues : Phomallenic acid C (C₁₈H₂₄O₂) shows superior potency due to an extended alkyl chain improving hydrophobic interactions .

  • Structure-activity relationship (SAR) :

    • Critical groups : Terminal carboxylic acid, conjugated diyne-diene system .

    • Modifications : Methylation of the carboxyl group abolishes activity, confirming its essential role .

Research Implications

This compound’s dual FabH/FabF inhibition offers a template for developing narrow-spectrum antibiotics against Gram-positive pathogens. Current studies focus on optimizing its pharmacokinetic profile while retaining target specificity .

Comparison with Similar Compounds

Antibacterial Potency

This compound exhibits intermediate activity against Gram-positive pathogens compared to its analogs (Table 1):

Organism Assay Phomallenic Acid A This compound Phomallenic Acid C Cerulenin Platensimycin
S. aureus (WT) MIC (µg/mL) 250 12.5 3.9 50 0.5–1.0
S. aureus (WT) FASII IC50 (µg/mL) 22 3.4 0.77 1.5 0.45 µM
H. influenzae MIC (µg/mL) 62.5 7.8 3.9 N/A N/A

Key Findings :

  • This compound is 20-fold more potent than cerulenin against S. aureus .
  • Its MIC (12.5 µg/mL) is 3-fold higher than phomallenic acid C but 20-fold lower than phomallenic acid A .
  • Unlike platensimycin, phomallenic acids retain activity against methicillin-resistant S. aureus (MRSA) due to a novel binding mechanism .

Target Selectivity

This compound inhibits both FabH (initiation) and FabF (elongation) in S. aureus, as shown by gel elongation assays. Intermediate chain length allows dual targeting but with lower affinity than phomallenic acid C .

Mechanism of Action vs. Other FAS II Inhibitors

Compound Target IC50 (µg/mL) Selectivity Cross-Resistance
This compound FabH/FabF 3.4 Dual inhibitor None
Cerulenin FabF 1.5 FabF-specific Observed
Thiolactomycin FabH >50 FabH-specific Common
Platensimycin FabF 0.45 µM FabF-specific None

Insights :

  • This compound’s dual inhibition reduces resistance risk compared to single-target inhibitors like cerulenin .
  • Its potency is intermediate but outperforms older inhibitors like thiolactomycin .

Q & A

What is the structural and functional significance of Phomallenic acid B in bacterial fatty acid synthesis inhibition?

This compound is a fungal secondary metabolite featuring an allenyldiyne structure, which contributes to its dual inhibition of Staphylococcus aureus FabF and FabH enzymes in the type II fatty acid synthesis (FAS II) pathway . Its IC50 values for FAS II inhibition are 3.4 µg/mL (13 µM), intermediate between phomallenic acids A and C . Structurally, the compound’s extended alkyl chain and conjugated double bonds likely enhance binding affinity to the ketosynthase domains of FabF/H, disrupting acyl-enzyme intermediate formation .

How was this compound discovered, and what methodological approaches were pivotal in its identification?

This compound was identified using a high-throughput antisense RNA screening platform. A S. aureus strain engineered to underexpress FabF/H via xylose-inducible antisense RNA enabled a two-plate agar assay. Compounds were screened against both wild-type and antisense strains; inhibitors showed larger zones of growth inhibition in the antisense strain . This method increased sensitivity 100-fold compared to traditional assays, allowing detection of low-abundance compounds like phomallenic acids in fungal extracts .

What are the comparative inhibitory activities of this compound against key bacterial pathogens?

This compound exhibits moderate antibacterial activity with MICs of 7.8–12.5 µg/mL (30–48 µM) against wild-type S. aureus and MRSA . Its activity is 20-fold weaker than phomallenic acid C but superior to cerulenin and thiolactomycin . Discrepancies in MIC values (e.g., 7.8 vs. 12.5 µg/mL) may stem from strain-specific FabF/H expression levels or assay conditions (e.g., agar diffusion vs. broth microdilution) .

What challenges exist in the enantioselective synthesis of this compound, and what strategies address them?

While total synthesis data for this compound is limited, its structural similarity to phomallenic acid C suggests challenges in stereocontrol during allene formation. For phomallenic acid C, Negishi coupling achieved higher stereoselectivity (80% ee) compared to Sonogashira coupling (50% ee) . Key steps include TIPS protection of hydroxyl groups, Pd-catalyzed cross-couplings, and chiral HPLC purification . For this compound, alkyl chain length modulation may require optimized protecting groups and coupling catalysts.

How do researchers validate the target specificity of this compound in FabF/H inhibition studies?

Target specificity is confirmed via:

  • Biochemical assays : Measuring IC50 against purified FabF/H enzymes .
  • Gel-based elongation assays : Observing inhibition of [<sup>14</sup>C]-malonyl-CoA incorporation into acyl-ACP .
  • Antisense strain validation : Comparing activity in wild-type vs. FabF/H-underexpressing strains .
  • X-ray crystallography : Resolving inhibitor-enzyme complexes (though structural data for this compound remains unpublished) .

What discrepancies exist in reported activity data for this compound, and how can they be reconciled?

Variations in MIC values (e.g., 7.8 vs. 12.5 µg/mL) arise from:

  • Strain differences : Wild-type vs. clinical MRSA isolates may exhibit varying FabF/H expression .
  • Assay conditions : Agar diffusion assays may underestimate potency compared to broth microdilution due to diffusion limitations .
  • Compound stability : Degradation during storage or in culture media could reduce observed activity .

What advanced spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm allene geometry and alkyl chain connectivity .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS for [M+H]<sup>+</sup> ions) .
  • Optical rotation : Ensures enantiopurity (e.g., sodium D-line polarimetry) .

How does the antisense RNA screening platform enhance FabF inhibitor discovery compared to traditional methods?

This platform improves sensitivity by:

  • Target gene underexpression : Antisense RNA reduces FabF/H mRNA levels, sensitizing bacteria to inhibitors .
  • Two-plate differential assay : Compounds with target-specific activity show ≥2-fold larger inhibition zones in antisense vs. wild-type strains .
  • Mechanistic deconvolution : Eliminates non-specific hits (e.g., membrane disruptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomallenic acid B
Reactant of Route 2
Phomallenic acid B

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